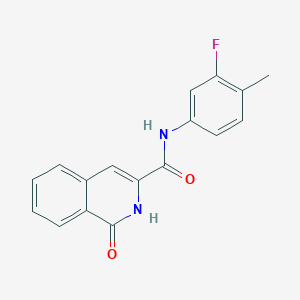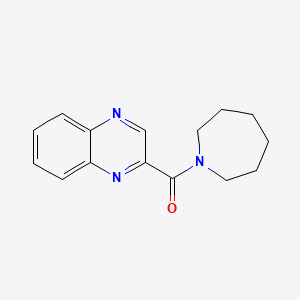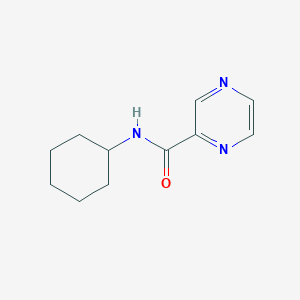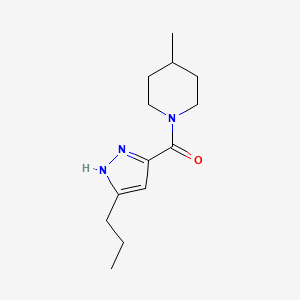
N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as FIPI, is a small molecule inhibitor that targets phospholipase D (PLD) enzymes. PLDs play a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement. FIPI has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide inhibits the activity of PLD enzymes by binding to their catalytic domain, leading to a reduction in the production of phosphatidic acid (PA). PA is a signaling lipid that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement. By inhibiting PLD activity, N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide disrupts these cellular processes, leading to a reduction in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to have various biochemical and physiological effects, including a reduction in cancer cell growth, inflammation, and neurodegeneration. In cancer cells, N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide inhibits the production of PA, leading to a reduction in cancer cell growth and metastasis. In inflammation, N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide reduces the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurodegeneration, N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide protects neurons from oxidative stress-induced cell death, leading to a potential treatment for Alzheimer's and Parkinson's diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has various advantages and limitations for lab experiments. One of the advantages is its high specificity towards PLD enzymes, leading to a reduction in off-target effects. Another advantage is its ability to inhibit the activity of both PLD1 and PLD2 enzymes, leading to a more comprehensive inhibition of PLD activity. However, one of the limitations is its low solubility in aqueous solutions, leading to difficulties in its administration in in vivo experiments. Another limitation is its potential toxicity at high concentrations, leading to a reduction in its therapeutic potential.
Zukünftige Richtungen
There are various future directions for the research of N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide. One direction is the development of more potent and selective PLD inhibitors that can overcome the limitations of N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide. Another direction is the investigation of the potential synergistic effects of N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide with other anti-cancer or anti-inflammatory agents. Furthermore, the investigation of the potential therapeutic applications of N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide in other diseases, such as cardiovascular diseases and diabetes, is also a promising direction for future research.
Synthesemethoden
N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized using a two-step process involving the reaction of 3-fluoro-4-methylbenzoyl chloride with 3-aminophenol, followed by the condensation of the resulting product with 3-carboxyisoquinoline in the presence of triethylamine. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied in various scientific research fields due to its potential therapeutic applications. In cancer research, N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to inhibit the growth and metastasis of various cancer cells, including breast, prostate, and lung cancer cells. In inflammation research, N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. In neurodegenerative disorder research, N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to protect neurons from oxidative stress-induced cell death, leading to a potential treatment for Alzheimer's and Parkinson's diseases.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-10-6-7-12(9-14(10)18)19-17(22)15-8-11-4-2-3-5-13(11)16(21)20-15/h2-9H,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUVJSHAJOOUFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(methanesulfonamido)-4-methoxyphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7496429.png)
![N-methyl-2-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B7496440.png)
![3-[4-(Naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1,6,7,8-tetrahydroquinoline-2,5-dione](/img/structure/B7496447.png)
![N-benzyl-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496452.png)
![Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone](/img/structure/B7496461.png)
![Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7496475.png)
![N-[2-(4-fluorophenyl)ethyl]-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7496497.png)


![3-(benzimidazol-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B7496515.png)
![2-[[5-(3-Chlorophenyl)-1,3-oxazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7496516.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[4-(2-thiophen-2-ylethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7496522.png)